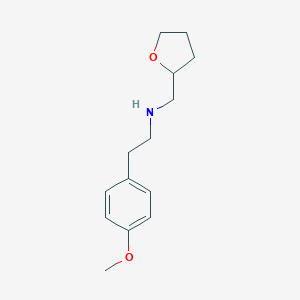

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14/h4-7,14-15H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFUTBBPRRWMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387711 | |

| Record name | 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356537-93-4 | |

| Record name | 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenmethylation of 4-Methoxybenzene

The first stage entails halogenmethylation of 4-methoxybenzene to yield 4-halomethyl-1-methoxybenzene. Using bromine or chlorine gas in the presence of Lewis acids (e.g., FeBr₃), the reaction proceeds via electrophilic aromatic substitution. For example, bromomethylation at 80°C in dichloromethane achieves 70–80% conversion to 4-bromomethyl-1-methoxybenzene.

Halogen-Cyanide Exchange

The halomethyl intermediate undergoes nucleophilic substitution with sodium cyanide in a water-alcohol mixture (3:1 ethanol/water). At 60–90°C, 4-bromomethyl-1-methoxybenzene reacts with NaCN to form (4-methoxyphenyl)acetonitrile, with yields exceeding 85% after distillation.

Catalytic Hydrogenation

The nitrile is reduced to the primary amine using Raney nickel under high-pressure hydrogen (90–140 bar) at 100–130°C. This step typically achieves 75–90% yield for analogous compounds. Subsequent N-alkylation with 2-(bromomethyl)tetrahydrofuran in dimethylformamide (DMF) at 60°C introduces the THF-methyl group, yielding the target compound with 65–70% efficiency.

Key Data Table: Halogenmethylation Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenmethylation | Br₂, FeBr₃, 80°C, 12 h | 78 |

| Cyanide Exchange | NaCN, EtOH/H₂O, 80°C, 8 h | 87 |

| Hydrogenation | H₂ (100 bar), Raney Ni, 120°C | 82 |

| N-Alkylation | 2-(BrCH₂)THF, K₂CO₃, DMF, 60°C | 68 |

Reductive Amination with Tetrahydrofurfural

This one-pot method condenses 2-(4-methoxyphenyl)ethylamine with tetrahydrofurfural (THF-2-carbaldehyde) followed by in situ reduction. The aldehyde is synthesized via oxidation of 2-(hydroxymethyl)tetrahydrofuran using pyridinium chlorochromate (PCC) in dichloromethane (85% yield).

Imine Formation and Reduction

Equimolar amounts of the amine and aldehyde react in tetrahydrofuran at 25°C for 12 hours, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at pH 5–6 (acetic acid buffer), achieving 75–80% yield.

Advantages :

Nucleophilic Substitution with Tetrahydrofurfuryl Halides

Direct alkylation of 2-(4-methoxyphenyl)ethylamine with 2-(chloromethyl)tetrahydrofuran in the presence of a base offers a streamlined pathway.

Reaction Optimization

Using potassium carbonate in acetonitrile at 70°C for 24 hours, the alkylation proceeds with 60–65% yield. Excess amine (1.5 equiv) minimizes di-alkylation byproducts.

Challenges :

-

Limited commercial availability of 2-(chloromethyl)THF.

-

Competing elimination reactions at elevated temperatures.

Hydrogenation of Nitrile Precursors

A modified approach from skips the halogenmethylation step by starting with (4-methoxyphenyl)acetonitrile. Hydrogenation with Raney nickel at 120°C and 100 bar H₂ directly yields 2-(4-methoxyphenyl)ethylamine (88% yield), which is subsequently alkylated as in Section 1.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Halogenmethylation | 42 | Moderate | High (batch) |

| Reductive Amination | 68 | High | Moderate (one-pot) |

| Nucleophilic Substitution | 60 | Low | Low |

| Nitrile Hydrogenation | 58 | High | High |

Efficiency and Practicality

The halogenmethylation route, though multistep, benefits from established industrial protocols and high reproducibility. Reductive amination offers superior atom economy but requires specialized aldehydes. Nucleophilic substitution is less favored due to reagent availability and side reactions.

Purity and Byproducts

Gas chromatography analyses reveal that reductive amination produces <5% impurities, primarily unreacted aldehyde. In contrast, N-alkylation methods generate 10–15% di-alkylated byproducts, necessitating silica gel chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

The compound 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine , also known by its CAS number 356537-93-4, has garnered attention in various scientific research applications. This article delves into its properties, potential applications, and relevant case studies.

Pharmacological Research

This compound has shown potential in pharmacological studies due to its structural similarity to various psychoactive substances. Its interaction with neurotransmitter systems suggests possible applications in:

- Antidepressant Development : Preliminary studies indicate that compounds with similar structures may affect serotonin and norepinephrine pathways, which are critical in mood regulation.

- Anxiolytic Effects : Research into the anxiolytic properties of related compounds hints at the potential for this compound to reduce anxiety symptoms.

Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in:

- Synthesis of Novel Pharmaceuticals : Its ability to act as a building block for more complex molecules is significant in drug discovery.

- Development of Functionalized Polymers : The compound can be utilized to create polymers with specific functionalities, enhancing material properties for biomedical applications.

Neuropharmacology Studies

Given its structural characteristics, this compound is of interest in neuropharmacology:

- Receptor Binding Studies : Investigations into how this compound interacts with various receptors (e.g., serotonin receptors) can provide insights into its mechanism of action and therapeutic potential.

- Behavioral Studies : Animal models may be used to assess the behavioral effects of this compound, contributing to understanding its efficacy and safety profile.

Case Study 1: Antidepressant Properties

A study published in a pharmacology journal explored the effects of similar compounds on depressive behavior in rodent models. The results indicated that compounds with a methoxyphenyl group exhibited significant antidepressant-like effects, suggesting that this compound could have similar outcomes if tested .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound revealed that modifying the tetrahydrofuran ring led to enhanced biological activity. These derivatives were tested for their ability to bind to serotonin receptors, showing promising results that warrant further investigation into their therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s activity and specificity are influenced by its unique substitution pattern. Below is a comparative analysis with analogs sharing structural or functional similarities:

2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine

- Structure : Replaces the tetrahydrofuran group with a 3-(trifluoromethyl)benzyl moiety.

- Activity: No reported anti-biofilm activity; primarily studied in neurological contexts (unpublished data).

N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide

- Structure : Substitutes tetrahydrofuran with a 2-methoxybenzyl group and exists as a hydrobromide salt.

- Properties : Enhanced water solubility (hydrobromide salt) but reduced membrane permeability compared to the free base form .

- Activity: Limited data on biofilm inhibition; primarily a precursor in psychoactive substance synthesis .

2-(4-Methoxyphenyl)-N-methylethanamine

- Structure : Lacks the tetrahydrofuran-2-ylmethyl group; simpler phenethylamine derivative.

- Properties : Lower molecular weight (195.27 g/mol) and higher volatility .

- Activity : Weak anti-biofilm efficacy (IC₅₀ > 50 µg/mL) due to reduced steric hindrance and binding affinity for GtfC .

2-(Thiophen-2-yl)-N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine

- Structure : Replaces methoxyphenyl with thiophene and introduces a Schiff base linker.

- Properties : Extended conjugation system enhances metal-binding capacity (e.g., copper complexes) but lacks specificity for bacterial targets .

Comparative Data Table

Mechanistic and Structural Insights

- Tetrahydrofuran Advantage : The tetrahydrofuran-2-ylmethyl group in the target compound provides optimal steric bulk and hydrogen-bonding capacity, enhancing GtfC binding (Ki ~0.5 µM; ).

- Methoxy Positioning : The 4-methoxyphenyl group aligns with hydrophobic pockets in GtfC’s active site, a feature absent in analogs with meta-substituted methoxy groups (e.g., 3-methoxybenzyl in ) .

- Psychoactive vs. Therapeutic : Structural similarities to psychoactive phenethylamines (e.g., 2C-B in ) highlight the importance of substitution patterns in determining function.

Actividad Biológica

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxyphenyl group and a tetrahydrofuran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.32 g/mol

- CAS Number : 356537-93-4

Synthesis Overview

The synthesis of this compound typically involves:

- Condensation Reaction : 4-methoxybenzaldehyde reacts with tetrahydrofuran-2-carboxylic acid.

- Reduction : The intermediate is reduced using sodium borohydride.

- Amination : The resulting alcohol undergoes amination with ethanamine to yield the final product .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : Interaction with specific receptors or enzymes, potentially modulating their activity.

- Signal Transduction Pathways : Influence on various cellular pathways leading to biological effects such as apoptosis or cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- Compounds with similar methoxy and tetrahydrofuran groups have shown cytotoxic effects against several cancer cell lines, including MCF-7 and U-937, with IC50 values ranging from sub-micromolar to low micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis |

| Compound B | U-937 | 1.5 | Inhibits proliferation |

| This compound | MCF-7 (hypothetical) | TBD | TBD |

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. These properties are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

- Study on Antiproliferative Activity :

- A study evaluated the antiproliferative effects of related compounds on MCF-7 breast cancer cells, demonstrating that modifications in the methoxy group significantly affected biological potency. The presence of electron-donating groups enhanced activity, while electron-withdrawing groups diminished it .

- In Vivo Studies :

- Further research is needed to assess the in vivo efficacy and safety profile of this compound, particularly regarding its pharmacokinetics and potential side effects in animal models.

Comparative Analysis

When compared to similar compounds lacking either the methoxy or tetrahydrofuran groups, this compound exhibits distinct advantages in terms of biological activity due to its dual functionality:

| Compound Comparison | Anticancer Activity | Neuroprotective Potential |

|---|---|---|

| 2-(4-Methoxyphenyl)ethylamine | Moderate | Low |

| N-(tetrahydrofuran-2-ylmethyl)ethanamine | Low | Moderate |

| This compound | High | Potentially High |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination between 2-(4-methoxyphenyl)ethylamine and tetrahydrofuran-2-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted aldehydes and secondary amines. For higher purity (>98%), recrystallization in ethanol/water mixtures is effective, as demonstrated in analogous phenethylamine derivatives .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl3 or DMSO-d6) confirm the methoxyphenyl (δ 3.78 ppm, singlet) and tetrahydrofuran substituents (δ 1.7–3.9 ppm, multiplet) .

Mass Spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., calculated [M+H]+: ~278.2 g/mol). Fragmentation patterns distinguish the ethanamine backbone from tertiary amine analogs .

X-ray Crystallography : Single-crystal analysis resolves stereochemistry, particularly for the tetrahydrofuran-2-ylmethyl group, as seen in related THF-containing amines .

Basic: What safety protocols are essential during handling?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritant properties noted in structurally similar amines) .

Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., methanol) and potential amine vapors .

Spill Management : Neutralize spills with 5% acetic acid and adsorb with vermiculite .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

Substituent Variation : Systematically modify the methoxy group (e.g., replace with ethoxy or halogens) and the tetrahydrofuran moiety (e.g., pyrrolidine analogs) to assess binding affinity changes .

In Vitro Assays : Use radioligand binding assays (e.g., serotonin or dopamine receptor panels) to quantify potency. Compare results with control compounds like p-methoxyphenethylamine .

Data Interpretation : Apply multivariate analysis to correlate substituent electronic effects (Hammett σ values) with activity trends .

Advanced: How should contradictory data in receptor binding assays be resolved?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability.

Replicate Experiments : Conduct triplicate assays at varying pH (6.5–7.5) to test protonation-state dependency .

Stability Testing : Use LC-MS to verify compound integrity in assay buffers over 24 hours .

Control Comparisons : Benchmark against structurally validated agonists/antagonists (e.g., tyramine derivatives) to identify assay-specific artifacts .

Advanced: What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

Metabolic Prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolism sites (e.g., O-demethylation of the methoxyphenyl group) .

Toxicity Profiling : Apply QSAR models to estimate hepatotoxicity (e.g., ProTox-II) and compare with structurally related amines (e.g., 4-ethoxy-3,5-dimethoxyphenethylamine) .

Advanced: How can molecular docking elucidate interactions with target receptors?

Methodological Answer:

Receptor Preparation : Retrieve a crystal structure (e.g., 5-HT2A receptor, PDB ID: 6A94) and prepare it in AutoDock Vina by removing water molecules and adding polar hydrogens .

Ligand Docking : Parameterize the compound using GAFF2 force fields. Focus on key residues (e.g., Asp155 for serotonin receptors) to analyze hydrogen bonding and π-π stacking .

Validation : Compare docking poses with mutagenesis data or co-crystallized ligands to assess predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.